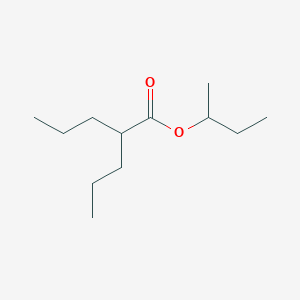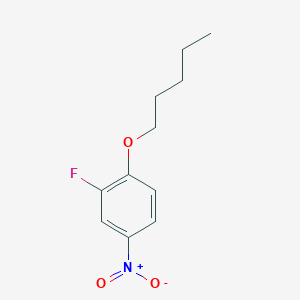
2-Fluoro-4-nitro-1-(pentyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-nitro-1-(pentyloxy)benzene is an organic compound with the molecular formula C11H14FNO3 It is a derivative of benzene, where the benzene ring is substituted with a fluoro group at the 2-position, a nitro group at the 4-position, and a pentyloxy group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitro-1-(pentyloxy)benzene typically involves a multi-step process. One common method starts with the nitration of 2-fluorophenol to introduce the nitro group at the 4-position. This is followed by the alkylation of the hydroxyl group with pentyl bromide to form the pentyloxy group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-nitro-1-(pentyloxy)benzene can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The fluoro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The pentyloxy group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
NAS: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
NAS: Substituted benzene derivatives depending on the nucleophile used.
Reduction: 2-Fluoro-4-amino-1-(pentyloxy)benzene.
Oxidation: 2-Fluoro-4-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-nitro-1-(pentyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-nitro-1-(pentyloxy)benzene depends on its chemical structure and the specific reactions it undergoes. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the displacement of the fluoro group. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-nitro-1-(pentyloxy)benzene can be compared with other similar compounds, such as:
2-Fluoro-4-nitroaniline: Similar structure but with an amino group instead of a pentyloxy group.
4-Fluoronitrobenzene: Lacks the pentyloxy group, making it less hydrophobic.
2-Fluoro-4-nitrophenol: Contains a hydroxyl group instead of a pentyloxy group, affecting its reactivity and solubility.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
112772-90-4 |
|---|---|
Molekularformel |
C11H14FNO3 |
Molekulargewicht |
227.23 g/mol |
IUPAC-Name |
2-fluoro-4-nitro-1-pentoxybenzene |
InChI |
InChI=1S/C11H14FNO3/c1-2-3-4-7-16-11-6-5-9(13(14)15)8-10(11)12/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
WJQAZMUMFQPDLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



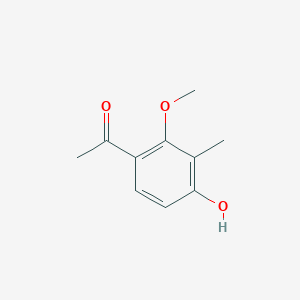

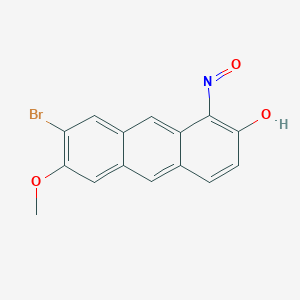
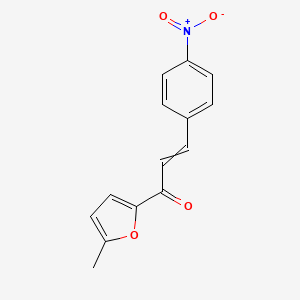
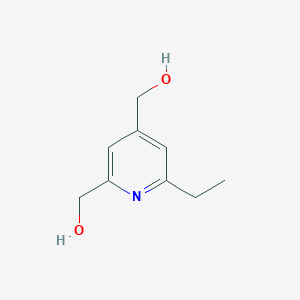
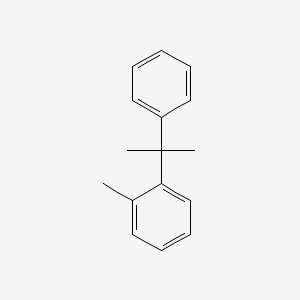
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
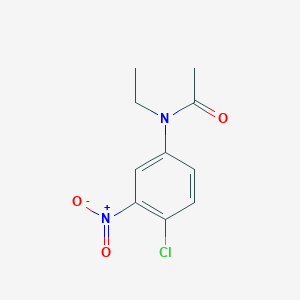
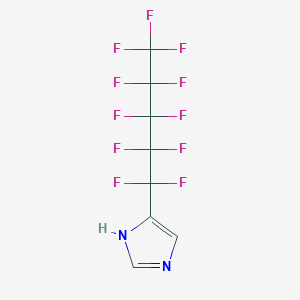

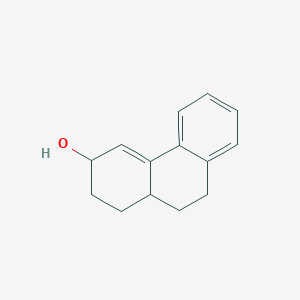
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
